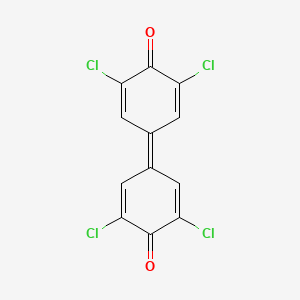
3,3'5,5'-Tetrachlorodiphenoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'5,5'-Tetrachlorodiphenoquinone, also known as this compound, is a useful research compound. Its molecular formula is C12H4Cl4O2 and its molecular weight is 322 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97139. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
3,3',5,5'-Tetrachlorodiphenoquinone is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into the applications of this compound, focusing on its roles in biological systems, material science, and environmental chemistry.
Chemical Properties and Structure
3,3',5,5'-Tetrachlorodiphenoquinone is characterized by its complex structure, which consists of two phenolic rings with four chlorine substituents. This configuration contributes to its reactivity and interaction with biological molecules. The molecular formula is C12H4Cl4O2, and it has a molecular weight of 329.0 g/mol.
Anticancer Research
Recent studies have explored the potential of 3,3',5,5'-Tetrachlorodiphenoquinone in cancer treatment. It has been shown to induce oxidative stress in cancer cells, leading to apoptosis. For instance, research indicates that compounds similar to 3,3',5,5'-Tetrachlorodiphenoquinone can inhibit the growth of colorectal cancer cells by elevating intracellular reactive oxygen species (ROS) levels . This mechanism highlights its potential as an anticancer agent.
Antimicrobial Activity
The compound has demonstrated antibacterial properties against various strains of bacteria. In studies involving derivatives of diphenoquinones, significant antimicrobial activity was observed against both Gram-positive and Gram-negative bacteria . This suggests that 3,3',5,5'-Tetrachlorodiphenoquinone could be utilized in developing new antimicrobial agents.
Polymerization Studies
The polymerization behavior of 3,3',5,5'-Tetrachlorodiphenoquinone has been investigated for its potential use in creating high-performance materials. In concentrated solutions, it has been observed to undergo polymerization reactions that lead to the formation of complex structures with enhanced mechanical properties . These findings open avenues for using this compound in advanced material applications.
Environmental Remediation
Due to its ability to react with various organic compounds, 3,3',5,5'-Tetrachlorodiphenoquinone is being studied for its role in environmental remediation processes. Its reactivity can facilitate the breakdown of pollutants in contaminated environments, making it a candidate for use in bioremediation strategies .
Case Study 1: Anticancer Activity
In a controlled laboratory study on colorectal cancer cell lines (HCT-116), researchers treated the cells with varying concentrations of 3,3',5,5'-Tetrachlorodiphenoquinone. Results indicated a dose-dependent decrease in cell viability correlated with increased ROS production . This study underscores the compound's potential therapeutic application in oncology.
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial activity of 3,3',5,5'-Tetrachlorodiphenoquinone against common bacterial pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for multiple strains, revealing effective inhibition at concentrations as low as 2.5 μM . Such findings suggest that this compound could serve as a basis for developing new antibiotics.
Propiedades
Número CAS |
27728-29-6 |
|---|---|
Fórmula molecular |
C12H4Cl4O2 |
Peso molecular |
322 g/mol |
Nombre IUPAC |
2,6-dichloro-4-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H4Cl4O2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H |
Clave InChI |
LVEOTTHDAMKQML-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C(=CC1=C2C=C(C(=O)C(=C2)Cl)Cl)Cl)Cl |
SMILES canónico |
C1=C(C(=O)C(=CC1=C2C=C(C(=O)C(=C2)Cl)Cl)Cl)Cl |
Key on ui other cas no. |
27728-29-6 |
Sinónimos |
3,3'5,5'-tetrachlorodiphenoquinone TCDPQ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















